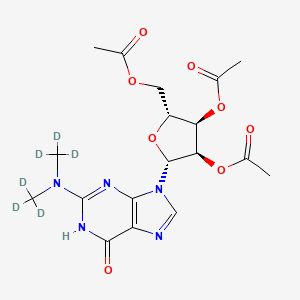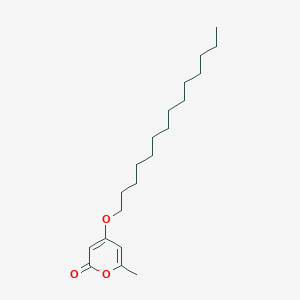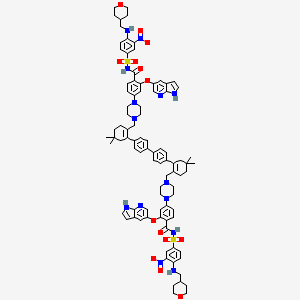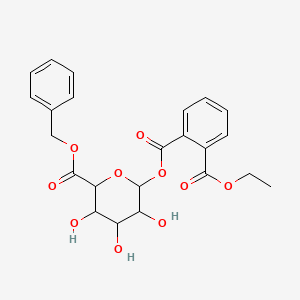
1-O-ethyl 2-O-(3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-ethyl 2-O-(3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl) benzene-1,2-dicarboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-O-ethyl 2-O-(3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
1-O-ethyl 2-O-(3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl) benzene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-O-ethyl 2-O-(3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and aromatic ring allow it to form hydrogen bonds and π-π interactions with various biomolecules, influencing their function and activity. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
- 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
- 5-hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one
Uniqueness
1-O-ethyl 2-O-(3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C23H24O10 |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
1-O-ethyl 2-O-(3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H24O10/c1-2-30-20(27)14-10-6-7-11-15(14)21(28)33-23-18(26)16(24)17(25)19(32-23)22(29)31-12-13-8-4-3-5-9-13/h3-11,16-19,23-26H,2,12H2,1H3 |
InChI-Schlüssel |
HWAZZUOHNFLRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)OCC3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


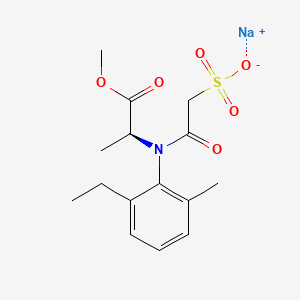
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

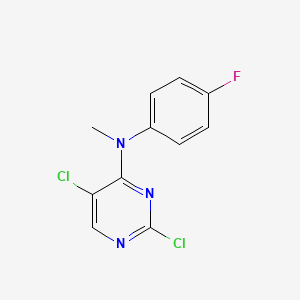
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
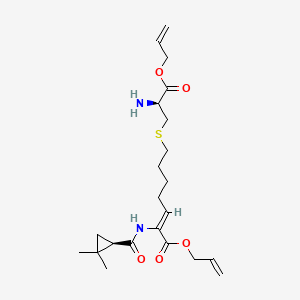
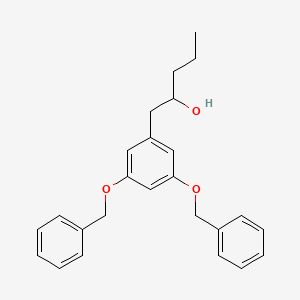
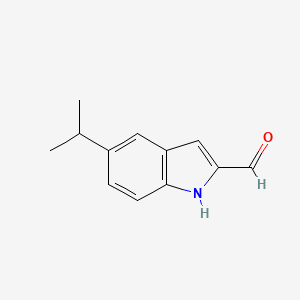
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
